molecular formula C18H18ClN3O3S B269111 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide

2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Cat. No. B269111
M. Wt: 391.9 g/mol
InChI Key: OWMBSMJGXGWBCE-UHFFFAOYSA-N
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Description

2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a key role in cancer cell metabolism. This compound has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment.

Mechanism of Action

2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide works by inhibiting the activity of glutaminase, an enzyme that plays a key role in cancer cell metabolism. Glutaminase is responsible for converting glutamine into glutamate, which is then used by cancer cells to produce energy and support cell growth. By inhibiting glutaminase, 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide can effectively starve cancer cells of the nutrients they need to survive and grow.
Biochemical and Physiological Effects:
2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to induce a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. In addition, 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to alter the metabolic profile of cancer cells, leading to decreased levels of key metabolites and increased sensitivity to other cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide is its potent and selective inhibition of glutaminase, which makes it an attractive therapeutic target for cancer treatment. However, one of the limitations of 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide is its relatively short half-life, which may limit its efficacy in vivo. In addition, the use of 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide in combination with other cancer therapies may lead to increased toxicity and side effects.

Future Directions

There are several potential future directions for research on 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide. In addition, there is ongoing research on the use of 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide in combination with other cancer therapies, such as immunotherapy and targeted therapies. Finally, there is a need for further research on the mechanisms of action of 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide and its effects on cancer cell metabolism.

Synthesis Methods

The synthesis of 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide involves a multi-step process that begins with the preparation of 2-chlorobenzoyl chloride, which is then reacted with N-(2-methoxyethyl)glycine to form the corresponding amide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-(aminocarbonyl)phenyl isothiocyanate to form the final product.

Scientific Research Applications

2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including pancreatic, lung, and breast cancer cells. In addition, 2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

Product Name

2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

2-chloro-N-[[3-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H18ClN3O3S/c1-25-10-9-20-16(23)12-5-4-6-13(11-12)21-18(26)22-17(24)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23)(H2,21,22,24,26)

InChI Key

OWMBSMJGXGWBCE-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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